molecular formula C22H21N3OS B14394466 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline CAS No. 90074-40-1

4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline

Cat. No.: B14394466
CAS No.: 90074-40-1
M. Wt: 375.5 g/mol
InChI Key: ZLMRMHXWQMDXCH-UHFFFAOYSA-N
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Description

4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline is a complex organic compound with a unique structure that combines a quinoline core with an oxadiazole ring and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

The oxadiazole ring is then introduced through a cyclization reaction involving a hydrazide and a carboxylic acid derivative. The sulfanyl group is added via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring and sulfanyl group can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-phenylquinoline: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-triazol-2-yl}-2-phenylquinoline: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Properties

CAS No.

90074-40-1

Molecular Formula

C22H21N3OS

Molecular Weight

375.5 g/mol

IUPAC Name

2-(3-methylbutylsulfanyl)-5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C22H21N3OS/c1-15(2)12-13-27-22-25-24-21(26-22)18-14-20(16-8-4-3-5-9-16)23-19-11-7-6-10-17(18)19/h3-11,14-15H,12-13H2,1-2H3

InChI Key

ZLMRMHXWQMDXCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NN=C(O1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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